Propranolol

Overview

Description

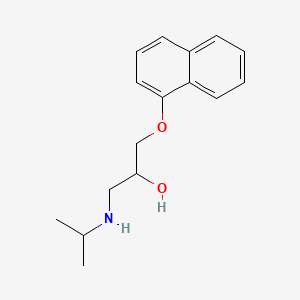

Propranolol is a non-selective β-adrenoceptor antagonist first synthesized in the 1960s. It competitively inhibits β1- and β2-adrenergic receptors, reducing cardiac output, lowering blood pressure, and antagonizing catecholamine-induced tachycardia . It is widely used to treat hypertension, angina, arrhythmias, and anxiety disorders. Recent research has expanded its applications to post-traumatic stress disorder (PTSD) , infantile hemangioma (IH) , and memory reconsolidation modulation . This compound’s pharmacokinetics exhibit marked individual variability, with active metabolites contributing to its effects . Its molecular structure features a naphthalene ring and an isopropylamine side chain, enabling high lipophilicity and blood-brain barrier penetration .

Preparation Methods

Conventional Two-Step Synthesis via Epoxide Intermediate

Reaction Mechanism and Optimization

The most widely documented method involves a two-step process starting with 1-naphthol and epichlorohydrin. In the first step, 1-naphthol undergoes nucleophilic substitution with epichlorohydrin at 40–65°C for 8 hours to form an epoxide intermediate (Compound 1) . Triethylamine is often added as a catalyst to enhance reaction efficiency . The molar ratio of 1-naphthol to epichlorohydrin critically influences yield; a 1:4 ratio maximizes intermediate purity to 94.7% .

In the second step, the epoxide reacts with isopropylamine at 40–80°C for 3–5 hours, followed by recrystallization. A 1:6 molar ratio of epoxide to isopropylamine achieves a 73.7% yield and 99.3% purity . Elevated temperatures (>60°C) accelerate ring-opening but risk byproduct formation .

Table 1: Key Parameters in Two-Step Synthesis

*Intermediate purity after Step 1.

Stereoselective Synthesis for Enantiomeric Control

Chiral Resolution Techniques

Racemic this compound synthesis limits therapeutic efficacy due to the superior activity of the (R)-enantiomer . The Jacobsen catalytic system, employing cobalt complexes, enables kinetic resolution of 1-naphthoxymethyloxirane. This method yields (S)-epoxide and (R)-1-naphthoxypropane-1,2-diol, which subsequently reacts with isopropylamine to produce (R)-(+)-propranolol . Enantiomeric excess (ee) exceeds 98% under optimized conditions .

Purification and Recrystallization Strategies

Solvent Systems and Purity Enhancement

Recrystallization solvents significantly impact final product purity. Toluene-cyclohexane mixtures (3:1 v/v) remove hydrophobic impurities, achieving 99.3% purity . Alternative systems, like acetic anhydride, improve water solubility in derivatives but are less effective for bulk this compound .

Table 2: Recrystallization Efficiency by Solvent

| Solvent | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| Toluene:Cyclohexane (3:1) | 99.3 | 73.7 | |

| Acetic Anhydride | 98.5 | 68.2 | |

| Ethanol:Water (2:1) | 97.1 | 65.4 |

Industrial-Scale Adaptations and Process Economics

Cost-Effective Catalysis

Triethylamine reduces reaction time by 30% compared to non-catalytic methods, albeit requiring post-reaction distillation . Patent CN113511979A highlights a 94.7% intermediate purity with minimal catalyst loading (8 mL per 1.59 mol 1-naphthol) , underscoring scalability.

Emerging Trends and Derivative Synthesis

This compound Derivatives for Enhanced Bioactivity

Esterification with 2-chlorobenzoyl chloride yields derivatives with 85% increased water solubility . Such modifications retain β-blocking activity while improving pharmacokinetics .

Solid-State Synthesis and Polymorphism Control

Dry granulation methods, though primarily used in formulation, influence particle morphology and dissolution rates . Polymorph screening during recrystallization ensures stability in final dosage forms .

Chemical Reactions Analysis

Propranolol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4’-hydroxythis compound, a major metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the naphthyl ring.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cardiovascular Applications

1. Hypertension Management

Propranolol is commonly prescribed for the management of hypertension. Its antihypertensive effect is attributed to multiple mechanisms, including peripheral vasodilation and central sympathetic blockade. A randomized controlled trial (the APROPRIATE study) is currently investigating its efficacy in resistant hypertension, highlighting its ongoing relevance in cardiovascular care .

2. Myocardial Infarction

The β-Blocker Heart Attack Trial (BHAT) demonstrated that this compound significantly reduces mortality in patients post-myocardial infarction. The trial involved 3,837 participants and found a reduction in total mortality from 9.8% to 7.2% with this compound treatment . This study established this compound as a cornerstone in post-myocardial infarction therapy.

3. Arrhythmias

this compound exhibits antiarrhythmic properties, making it effective in treating various cardiac arrhythmias. Its ability to stabilize heart rhythm contributes to its widespread use in clinical settings .

Neurological Applications

1. Migraine Prophylaxis

this compound has been extensively studied for migraine prevention. A Cochrane review indicated that it is more effective than placebo and comparable in safety and efficacy to other migraine treatments . It is often recommended as a first-line treatment for patients suffering from frequent migraines.

2. Anxiety Disorders

this compound is utilized off-label for managing performance anxiety and generalized anxiety disorder. Its anxiolytic effects are well-documented, providing relief from physical symptoms such as tremors and palpitations associated with anxiety .

Endocrine Applications

1. Hyperthyroidism

In cases of hyperthyroidism, this compound helps manage symptoms such as tachycardia and tremors by blocking the effects of excess thyroid hormones on beta-adrenergic receptors .

2. Pheochromocytoma

this compound is indicated for the management of pheochromocytoma, a tumor of the adrenal glands that secretes catecholamines, leading to severe hypertension and other symptoms .

Oncological Applications

Recent studies have explored the potential role of this compound in oncology. A study indicated that preoperative administration of this compound reduced biomarkers associated with invasive potential and inflammation in patients undergoing surgery for breast cancer . This suggests that this compound may enhance immune response and reduce cancer recurrence.

Safety and Adverse Effects

While this compound is generally well-tolerated, it can cause adverse effects such as hypotension, gastrointestinal disturbances, fatigue, and bronchospasm. In rare cases, overdose can lead to severe complications including cardiogenic shock or seizures . Awareness of these risks is crucial when prescribing this compound, especially to vulnerable populations.

Case Studies

Case Study 1: Myocardial Infarction

A landmark trial involving 3,837 participants showed significant mortality reduction with this compound post-myocardial infarction (7.2% vs. 9.8% mortality) . This case highlights the drug's critical role in acute cardiac care.

Case Study 2: Migraine Management

A patient with chronic migraines treated with this compound reported a significant decrease in attack frequency, corroborated by clinical trials indicating its effectiveness compared to placebo .

Mechanism of Action

Propranolol exerts its effects by blocking beta-adrenergic receptors, specifically β1 and β2 receptors . This blockade inhibits the action of catecholamines (adrenaline and noradrenaline), leading to a decrease in heart rate and myocardial contractility . Additionally, this compound reduces the production of cyclic adenosine monophosphate (cAMP), which further decreases cardiac workload and oxygen demand . The compound also crosses the blood-brain barrier, affecting central nervous system functions and contributing to its anxiolytic effects .

Comparison with Similar Compounds

Pharmacological Comparisons

Receptor Affinity and Potency

Propranolol demonstrates superior β-adrenoceptor affinity and potency compared to selective β1-antagonists like bisoprolol and celiprolol:

| Compound | β-Adrenoceptor Affinity (Ki, µmol⁻¹) | Potency (IC₅₀, µmol⁻¹) |

|---|---|---|

| This compound | 0.0006 | 0.1 |

| Bisoprolol | 0.4 | 1.2 |

| Celiprolol | 2.8 | 4.6 |

Source: Comparative binding assays in human bronchi

This compound’s non-selectivity contributes to broader physiological effects but increases side effects (e.g., bronchoconstriction) compared to β1-selective agents. Bisoprolol and celiprolol, while less potent, offer better safety profiles in patients with respiratory comorbidities .

Pharmacokinetic Profiles

This compound’s absorption and distribution differ from other β-blockers like metoprolol and atenolol:

| Compound | Absorption Site (Intestinal Villi) | Tissue Penetration | Plasma Half-Life (hrs) |

|---|---|---|---|

| This compound | Central villus regions | High (lipophilic) | 3–6 |

| Metoprolol | Continuous villus distribution | Moderate | 3–7 |

| Atenolol | Villus tips | Low (hydrophilic) | 6–9 |

Source: MALDI-MSI imaging of rat intestines

This compound’s lipophilicity enhances central nervous system penetration, explaining its efficacy in anxiety and PTSD , whereas atenolol’s hydrophilicity limits CNS effects.

Therapeutic Comparisons

Hypertension Management

In a Veterans Administration study, this compound and hydrochlorothiazide (a diuretic) showed racial disparities in efficacy:

| Compound | Efficacy in Whites | Efficacy in Blacks |

|---|---|---|

| This compound | High | Low |

| Hydrochlorothiazide | Moderate | High |

Source: Short- and long-term antihypertensive trials

This compound’s efficacy in whites correlates with higher sympathetic activity, while hydrochlorothiazide’s sodium excretion mechanism favors black patients .

Infantile Hemangioma (IH)

This compound outperformed prednisolone (a corticosteroid) in safety despite similar efficacy:

| Compound | Response Rate | Severe Adverse Events |

|---|---|---|

| This compound | 90% | 5% |

| Prednisolone | 85% | 22% |

Source: Phase 2 clinical trials (NCT00967226, NCT01908972)

This compound’s β-blockade reduces IH proliferation with fewer metabolic disruptions than corticosteroids .

PTSD and Memory Modulation

This compound’s effects on fear memory differ from hydrocortisone:

| Compound | Intrusive Memory Reduction | Voluntary Memory Preservation |

|---|---|---|

| This compound | Moderate | High |

| Hydrocortisone | High | Moderate |

Source: Experimental trauma model

This compound may impair traumatic memory reconsolidation without affecting declarative memory, whereas hydrocortisone’s glucocorticoid effects broadly suppress stress responses .

Structural and Functional Analogues

- Pronethalol: An early β-blocker with similar nodal inhibition but inferior receptor selectivity .

- Isamoltane: A phenoxypropanolamine derivative with anxiolytic effects via 5-HT1B modulation, unlike this compound’s β-blockade .

Limitations and Controversies

- PTSD Application: Mixed clinical results; this compound’s efficacy depends on timing relative to memory reactivation .

- Racial Differences: Genetic polymorphisms in β-adrenoceptors may explain variable antihypertensive responses .

- Environmental Persistence: this compound adsorbs strongly to TiO2 surfaces via hydrogen bonding, raising ecotoxicological concerns .

Biological Activity

Propranolol is a non-selective beta-adrenergic antagonist widely used in clinical settings for various cardiovascular conditions and anxiety disorders. Its biological activity extends beyond its primary indications, revealing potential therapeutic applications in oncology and pain management. This article explores the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

This compound functions by competitively inhibiting the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors (β1 and β2). This inhibition leads to various physiological effects, including decreased heart rate, reduced myocardial contractility, and modulation of neurotransmitter release. The compound's ability to cross the blood-brain barrier also allows it to affect central nervous system (CNS) processes, contributing to its anxiolytic effects.

Anti-Tumor Activity

Recent studies have highlighted this compound's role in cancer therapy, particularly in neuroblastoma (NB). Research indicates that this compound reduces the viability of human NB cell lines through apoptosis induction and inhibition of cell proliferation. The following table summarizes key findings from a notable study on this compound's anti-tumor effects:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100% | 40% |

| Apoptosis (Caspase Activity) | Baseline | 8-15 fold increase |

| p53 Protein Levels | Low | Increased |

| TAp73β Isoform Levels | Baseline | Increased |

In this study, this compound treatment resulted in significant increases in both caspase activity and p53 levels, suggesting that the drug may enhance apoptotic signaling pathways crucial for cancer cell death .

Case Studies

- Neuroblastoma Treatment : A study involving NB xenografts demonstrated that this compound not only inhibited tumor growth but also showed synergy when combined with chemotherapy agents like SN-38 and celecoxib. This suggests that this compound may enhance the efficacy of standard cancer treatments .

- Pediatric Hemangiomas : this compound has been successfully used in treating infantile hemangiomas, leading to rapid regression of these vascular tumors. Clinical observations indicate that this compound treatment results in significant reduction in lesion size and associated symptoms .

- Pain Management : In animal models, this compound has been shown to reduce nociceptive behavior induced by formalin injection in the masseter muscle. This indicates a potential role for this compound in managing pain through its effects on serotonergic pathways .

Research Findings

This compound's biological activity is not limited to its cardiovascular effects; it also influences various cellular signaling pathways:

- β2-Adrenergic Receptor Inhibition : this compound's action on β2-AR leads to decreased phosphorylation of HDM2, resulting in increased levels of p53, which is essential for apoptosis .

- Synergistic Effects with Chemotherapy : The combination of this compound with other chemotherapeutic agents has been shown to enhance anti-cancer efficacy, particularly in tumors with compromised p53 signaling .

- CNS Effects : this compound's ability to modulate neurotransmitter release makes it a candidate for treating anxiety disorders and PTSD by reducing physiological responses to stress .

Q & A

Basic Research Questions

Q. How are optimal Propranolol concentrations determined for in vitro studies in hemangioma research?

- Methodological Approach : Use concentration gradients (e.g., 0–320 μmol/L) and time-dependent assays (24–72 hours) to assess cell viability (via CCK-8) and proliferation (BrdU labeling). Validate inhibitory thresholds with statistical tests (ANOVA, paired t-tests) and correlate with molecular markers (e.g., Notch3/Hes1 mRNA levels via RT-PCR) .

Q. What experimental models are suitable for studying this compound’s cardiovascular effects?

- Methodological Approach : Utilize animal models (e.g., hypertensive rats) with invasive hemodynamic monitoring. Apply beta-adrenergic stimulation (e.g., epinephrine) to evaluate this compound’s antagonistic effects on heart rate and blood pressure .

Q. How can pH influence this compound’s stability and transdermal delivery?

- Methodological Approach : Assess stability via first-order kinetic modeling under varying pH conditions. Use Franz diffusion cells to measure transdermal flux across rat skin, and correlate with partition coefficients (logP) to optimize formulation design .

Q. What analytical techniques ensure accurate quantification of this compound impurities like N-nitroso derivatives?

- Methodological Approach : Employ LC-MS/MS (e.g., QTRAP 6500+ system) with MRM transitions in positive ESI mode. Validate sensitivity and reproducibility using standardized protocols (e.g., SCIEX OS software) to meet regulatory thresholds .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-metastatic effects in breast cancer?

- Methodological Approach : Perform miRNA/mRNA sequencing of tumor tissues. Use bioinformatics tools (DIANA, KEGG/GO enrichment) to identify EMT-related pathways (e.g., adhesion junctions, cytoskeleton regulation). Validate targets via in vitro functional assays .

Q. How do conflicting findings on this compound’s efficacy in depression studies arise, and how can they be resolved?

- Methodological Analysis : Compare study designs (e.g., placebo-controlled vs. active comparator trials). Control for variables like norepinephrine activity modulation and patient heterogeneity. Conduct dose-response meta-analyses to reconcile discrepancies .

Q. What experimental designs address this compound’s dose-response ambiguity in infantile hemangioma (IH) trials?

- Methodological Approach : Implement adaptive RCTs with stratified subgroups (e.g., lesion location, prior treatments). Use pharmacokinetic modeling to correlate plasma levels with clinical outcomes (e.g., tumor regression rates) .

Q. How does this compound synergize with mesenchymal stromal cells (MSCs) in traumatic brain injury (TBI) models?

- Methodological Approach : Co-administer this compound and MSCs in rodent TBI models. Assess neuroinflammation (e.g., cytokine profiling) and functional recovery (e.g., Morris water maze) to evaluate additive vs. synergistic effects .

Q. Why does this compound exhibit excess toxicity in aquatic photosynthesis inhibition assays?

- Methodological Analysis : Conduct chlorophyll fluorescence induction experiments to exclude direct photosystem II inhibition. Use mixture toxicity models to distinguish baseline narcosis from specific toxic modes .

Q. How can capillary electrophoresis optimize this compound enantiomer separation for pharmacokinetic studies?

- Methodological Approach : Apply chemometric design (pH 5–7, ionic strength 0.01–0.02 M) with cellobiohydrolase (Cel7A) as a chiral selector. Validate separation efficiency using response surface modeling and acetonitrile additives .

Q. Contradiction and Reproducibility Analysis

Q. Why do this compound’s effects on memory reconsolidation vary across PTSD studies?

- Critical Analysis : Differences in dosing (40 mg vs. 60 mg), timing (pre-/post-reactivation), and outcome measures (physiological vs. symptom severity). Standardize protocols using double-blind designs and multimodal biomarkers (e.g., skin conductance, fMRI) .

Q. How can researchers mitigate bias in this compound trials for burn-induced hypermetabolism?

- Methodological Solutions : Use pre-post test control designs with strict inclusion criteria (e.g., TBSA 20–60%, admission <72 hours). Blind outcome assessors to treatment allocation and control for confounders (e.g., diabetes, asthma) .

Q. Tables for Key Experimental Parameters

Properties

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.